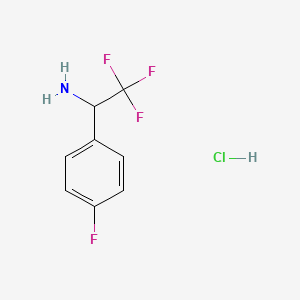

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJQOPDJQFLGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672305 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184980-60-6 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride

Foreword

Prepared for researchers, medicinal chemists, and formulation scientists, this technical guide provides a comprehensive overview of the essential physicochemical properties of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS No: 929642-58-0). The strategic incorporation of fluorine atoms into pharmaceutical building blocks offers profound advantages, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Understanding the fundamental characteristics of this chiral amine hydrochloride is therefore paramount for its effective application in drug discovery and development. This document moves beyond a simple data sheet, offering insights into the experimental rationale and providing actionable protocols for in-house verification and characterization.

Molecular Identity and Structural Elucidation

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a chiral synthetic building block characterized by a 4-fluorophenyl ring and a trifluoroethyl amine moiety. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of synthetic and analytical procedures.

The precise stereochemistry, designated as (S), is critical for its intended biological activity in chiral drug synthesis, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.

Caption: Structure of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanaminium chloride.

Key Identifiers

A consistent and accurate identification is crucial for regulatory and research purposes. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride | [1] |

| CAS Number | 929642-58-0 | [1][2][3] |

| Molecular Formula | C₈H₈ClF₄N | [1][3][4] |

| Molecular Weight | 229.60 g/mol | [1][5][6] |

| InChIKey | BMJQOPDJQFLGFV-FJXQXJEOSA-N | [1] |

| SMILES | C1=CC(=CC=C1N)F.Cl | [1] |

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during formulation, storage, and in biological systems.

Summary of Physical Data

| Property | Value / Observation | Rationale & Implications |

| Appearance | White to off-white crystalline powder | [7] Visual indicator of purity; deviations may suggest impurities or degradation. |

| Melting Point | Data not publicly available | A sharp melting point is indicative of high purity. Broad ranges suggest impurities. Essential for thermal stability assessments. |

| Solubility | Data not publicly available | Crucial for selecting appropriate solvents for synthesis, purification, and formulation. As a hydrochloride salt, moderate aqueous solubility is expected. |

| pKa | Data not publicly available | Determines the ionization state at different pH values, impacting solubility, permeability, and receptor binding. The primary amine is expected to have a pKa in the range of 8-10. |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C); keep dry and cool. | [7][8] The hydrochloride salt is hygroscopic; proper storage prevents degradation and maintains stability. |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a fundamental thermodynamic property. For a crystalline solid, the transition to a liquid occurs at a precise temperature. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol provides a validated method for determining this critical parameter.

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline powder to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-15 °C/min) for an initial approximate determination.

-

For the precise measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility governs bioavailability and dictates the feasibility of aqueous-based formulations. The shake-flask method is a gold-standard technique that ensures equilibrium is reached between the solid and dissolved states, providing a thermodynamically accurate measurement.

-

System Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (typically 25 °C) using an orbital shaker for 24-48 hours. This duration is necessary to achieve equilibrium.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a standard curve.

-

Calculation: The solubility (mg/mL) is calculated based on the measured concentration and the dilution factor.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required for unambiguous structure confirmation and purity assessment. This section details the expected spectral features and provides standardized protocols for data acquisition.

Sources

- 1. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | C8H8ClF4N | CID 16046476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. americanelements.com [americanelements.com]

- 7. 2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE HYDROCHLORIDE | 1184980-60-6 [amp.chemicalbook.com]

- 8. (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride | 1391504-94-1 [sigmaaldrich.cn]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Chiral Amines in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl group (–CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of drug candidates to their biological targets.[1][2] When this group is positioned adjacent to a chiral center, as in 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride, it creates a building block of significant value for medicinal chemists. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in the synthesis of novel therapeutics.

The presence of a chiral amine in conjunction with a trifluoromethyl group makes this molecule a key intermediate in the development of drugs targeting a range of conditions, particularly in neuropharmacology.[3][4] The stereochemistry of such compounds is often critical to their therapeutic efficacy and safety, with one enantiomer typically exhibiting the desired pharmacological activity while the other may be less active or contribute to off-target effects.[5] This guide will address the racemic mixture and the individual enantiomers, providing the specific CAS numbers for each.

Physicochemical Properties and Stereoisomer Identification

This compound is a chiral compound, existing as a racemic mixture and as individual (R) and (S) enantiomers. It is imperative for researchers to use the correct CAS number corresponding to the specific stereoisomer required for their work.

| Property | Value | Source |

| Chemical Formula | C8H8ClF4N | [6][7][8] |

| Molecular Weight | 229.60 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [9] |

| Storage Temperature | 2-8°C, under inert gas | [8][10] |

CAS Number Identification:

-

(R)-Enantiomer: 1187928-45-5[12]

Synthesis of this compound

The synthesis of this valuable building block can be approached in two main stages: the initial synthesis of the racemic amine followed by the resolution of the enantiomers.

Part 1: Racemic Synthesis via the Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic and effective method for the reductive amination of ketones to produce amines, using ammonium formate as both the nitrogen source and the reducing agent.[12][13][14][15][16]

Caption: Workflow for the racemic synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one with a molar excess (typically 2-3 equivalents) of ammonium formate.

-

Heating: Heat the mixture to approximately 160-185°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add water. Extract the resulting N-formyl intermediate with an organic solvent such as ethyl acetate.

-

Hydrolysis: Concentrate the organic extracts and add concentrated hydrochloric acid. Heat the mixture to reflux to hydrolyze the formamide intermediate.

-

Isolation: Cool the reaction mixture and adjust the pH with a base (e.g., NaOH) to precipitate the free amine. The amine can then be extracted with an organic solvent. To obtain the hydrochloride salt, bubble dry HCl gas through a solution of the free amine in a suitable solvent (e.g., diethyl ether) until precipitation is complete. Filter and dry the resulting solid to yield the racemic hydrochloride salt.

Part 2: Chiral Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[13][17][18]

Caption: Workflow for the enzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine.

Step-by-Step Protocol:

-

Enzyme Immobilization (if necessary): Immobilized lipases are often preferred for ease of separation.

-

Reaction: Dissolve the racemic amine in a suitable organic solvent (e.g., toluene or MTBE). Add the lipase and an acyl donor (e.g., ethyl acetate). The reaction is typically stirred at a controlled temperature (e.g., 30-45°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Separation: Once the desired conversion is reached, filter off the enzyme. The unreacted amine and the newly formed amide can be separated by column chromatography.

-

Hydrolysis and Salt Formation: The separated amide can be hydrolyzed back to the corresponding amine enantiomer using acidic or basic conditions. Both enantiomers can then be converted to their hydrochloride salts as described previously.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of pharmaceutical compounds.[19]

Exemplary Chiral HPLC Method:

| Parameter | Condition |

| Column | Polysaccharide-based chiral column (e.g., Lux Amylose-2 or similar) |

| Mobile Phase | Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) for basic compounds. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

This method should provide baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a quartet for the methine proton (CH) adjacent to the trifluoromethyl group, and a broad singlet for the amine protons.

-

¹³C NMR: Aromatic carbons will appear in the 115-140 ppm range. The carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), a common fragmentation pathway for phenethylamines involves cleavage alpha to the nitrogen atom, leading to the formation of a stable benzyl cation.[20][21] The molecular ion peak [M]+ should be observable, and characteristic fragments will provide further structural confirmation.

Applications in Drug Development

The unique combination of a trifluoromethyl group and a chiral amine makes 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine a highly valuable building block in medicinal chemistry.

-

Improved Pharmacokinetics: The trifluoromethyl group can block metabolic oxidation, increasing the half-life and bioavailability of a drug.[1][2]

-

Enhanced Potency: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the amine and influence binding interactions with target proteins, potentially leading to increased potency.

-

Central Nervous System (CNS) Penetration: The lipophilicity imparted by the trifluoromethyl group can facilitate the passage of molecules across the blood-brain barrier, making this building block particularly useful for developing drugs that act on the CNS.[1]

-

Stereospecific Interactions: The defined stereochemistry of the chiral amine allows for precise interactions with chiral biological targets such as receptors and enzymes, which is crucial for drug efficacy and selectivity.[5]

While a comprehensive list of all drugs synthesized from this specific intermediate is proprietary to pharmaceutical companies, its structural motifs are present in several classes of therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[2][5] For example, the antidepressant fluoxetine contains a trifluoromethylphenoxy propanamine core, highlighting the utility of this chemical space in drug design.[2][5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[22][23][24] Avoid inhalation of dust and contact with skin and eyes.[22][23][24]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[23][24]

-

Toxicity: The compound is harmful if swallowed and may cause skin and eye irritation.[6][7]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[11][22][23][24]

Conclusion

This compound is a sophisticated and highly valuable chiral building block for drug discovery and development. Its unique structural features, including the strategically placed trifluoromethyl group and the chiral amine, offer medicinal chemists a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its synthesis, chiral resolution, and analytical characterization, as outlined in this guide, is essential for its effective application in the creation of the next generation of therapeutics.

References

-

Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. (2010). ResearchGate. [Link]

-

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. PubChem. [Link]

-

EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

-

Chirality of Modern Antidepressants: An Overview. (2015). National Center for Biotechnology Information. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). National Center for Biotechnology Information. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . [Link]

-

Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (2009). ResearchGate. [Link]

-

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. PubChem. [Link]

-

Leuckart reaction. (2020). Sciencemadness Wiki. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

THE LEUCKART REACTION. Organic Reactions. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (2012). International Journal of Chemistry. [Link]

-

Supporting Information for One-pot Pd-catalyzed synthesis of internal alkynes from arylhydrazines and terminal alkynes. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Representatives of bioactive molecules containing chiral α‐trifluoromethyl amines. ResearchGate. [Link]

-

Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

-

Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. (2024). National Center for Biotechnology Information. [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

-

Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Center for Biotechnology Information. [Link]

-

One-Pot Construction of CF3-Tetrahydroindeno[1,2-b]pyrrol-4(1H)-ones from 2-[3-(Trifluoromethyl)but-3-en-1-yn-1-yl]benzaldehyde Derivatives and Primary Aliphatic Amines. (2025). ACS Publications. [Link]

-

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride. AA Blocks. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

-

Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. [Link]

-

Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

Sources

- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chimia.ch [chimia.ch]

- 6. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 7. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | C8H8ClF4N | CID 16046476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 1212224-82-2|(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine|BLD Pharm [bldpharm.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. re.public.polimi.it [re.public.polimi.it]

- 18. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 21. rsc.org [rsc.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

"spectral data of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (NMR, IR, MS)"

Spectral Data for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride Not Publicly Available

An exhaustive search for the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound this compound has concluded that this information is not readily accessible in public spectral databases or the surveyed scientific literature.

Despite a multi-pronged search strategy targeting reputable chemical databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider, no experimental spectra for this specific molecule could be located. Furthermore, a thorough review of scientific publications for the synthesis and characterization of this compound did not yield the required spectral data.

While commercial suppliers list the compound, they do not provide experimental spectral data. Information on structurally similar compounds was found, but this is insufficient for the creation of an in-depth technical guide that meets the required standards of scientific integrity and accuracy for the specified topic.

Therefore, the core requirement of providing a detailed analysis and interpretation of the NMR, IR, and MS spectra for this compound cannot be fulfilled at this time due to the unavailability of the necessary primary data.

"mechanism of action of trifluoromethylated amines in medicinal chemistry"

An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylated Amines in Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF3) group into amine-containing molecules represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the mechanisms through which trifluoromethylated amines exert their profound effects on the pharmacological profiles of drug candidates. We will delve into the fundamental physicochemical alterations induced by the CF3 moiety, including its impact on lipophilicity, metabolic stability, and basicity. Furthermore, we will elucidate how these molecular-level changes translate into tangible benefits in drug design, such as enhanced target binding, modulation of enzyme activity, and improved pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated amines in their therapeutic discovery endeavors.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The trifluoromethyl group has emerged as a uniquely powerful tool in the medicinal chemist's arsenal for its ability to dramatically and predictably alter the properties of a parent molecule. Its strong electron-withdrawing nature, coupled with its steric bulk and high lipophilicity, allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The substitution of a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation at that site, thereby increasing the drug's half-life.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to metabolic degradation. This inherent stability is a key contributor to the improved pharmacokinetic profiles observed in many trifluoromethylated drugs. Notable pharmaceuticals containing the trifluoromethyl group include the antidepressant fluoxetine (Prozac), the HIV reverse transcriptase inhibitor efavirenz (Sustiva), and the anti-inflammatory drug celecoxib (Celebrex).

Physicochemical Consequences of Amine Trifluoromethylation

The introduction of a trifluoromethyl group directly onto a nitrogen atom or on a carbon adjacent to an amine has profound and multifaceted effects on the molecule's physicochemical properties. These changes are the primary drivers of the altered biological activity.

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's membrane permeability and overall bioavailability. The trifluoromethyl group is highly lipophilic and its incorporation generally increases the logP of a molecule. This enhanced lipophilicity can facilitate the passage of drugs across biological membranes, including the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) agents. However, the impact on lipophilicity is context-dependent. While α-trifluoromethylation strongly enhances lipophilicity, the effect is less pronounced for β- and γ-trifluoromethylated compounds.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The robust C-F bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) oxidases. Replacing a metabolically vulnerable methyl or hydrogen group on or near an amine with a CF3 group can effectively block common metabolic pathways, leading to a longer in vivo half-life and reduced drug dosage frequency. N-trifluoromethyl (N-CF3) compounds, in particular, have demonstrated significantly greater metabolic stability compared to their N-methyl (N-CH3) analogs in human liver microsome assays.

Alteration of Amine Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When placed in proximity to an amine, the CF3 group significantly reduces the electron density on the nitrogen atom. This inductive effect lowers the basicity (pKa) of the amine, making it less likely to be protonated at physiological pH. The modulation of pKa can have a profound impact on a drug's solubility, receptor binding interactions, and off-target effects. For instance, reducing the basicity of an amine can mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity. The hydrogen-bonding nature of an α-CF3 amine is more akin to that of an amide, allowing it to act as a bioisostere.

Mechanisms of Action in a Medicinal Chemistry Context

The aforementioned changes in physicochemical properties translate into several key mechanisms of action that are beneficial for drug discovery and development.

Enhanced Binding Affinity and Target Selectivity

The introduction of a trifluoromethyl group can lead to increased binding affinity for the biological target. This can be attributed to several factors:

-

Favorable Electrostatic Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with receptor residues.

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote hydrophobic interactions within the binding pocket of the target protein.

-

Conformational Control: The steric bulk of the trifluoromethyl group can lock the molecule into a specific, more active conformation.

Enzyme Inhibition

Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is susceptible to nucleophilic attack by the hydroxyl or thiol group in the enzyme's active site, leading to the formation of a stable hemiketal or hemithioketal adduct. This covalent modification effectively inactivates the enzyme. While trifluoromethyl ketones can be metabolically unstable, the incorporation of an additional electron-withdrawing group can stabilize the hydrated form and prevent metabolic reduction. The alpha-trifluoromethyl amine motif can also act as a proteolysis-resistant surrogate for an amide.

Metabolic Blocking and Improved Pharmacokinetics

As previously discussed, the metabolic stability conferred by the trifluoromethyl group is a primary mechanism for improving a drug's pharmacokinetic profile. By blocking metabolic hotspots, trifluoromethylation leads to:

-

Increased Half-Life: The drug remains in circulation for a longer period.

-

Improved Oral Bioavailability: Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.

-

Reduced Patient Dosing: A longer half-life often translates to less frequent administration.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of trifluoromethylated amines and their non-fluorinated analogs.

| Property | Non-Fluorinated Amine (e.g., R-NH-CH3) | Trifluoromethylated Amine (e.g., R-NH-CF3) | Rationale for Change |

| Lipophilicity (logP) | Lower | Higher | The CF3 group is significantly more lipophilic than the CH3 group. |

| Metabolic Stability (t½ in HLM) | Shorter | Longer | The C-F bonds are resistant to metabolic cleavage by CYP450 enzymes. |

| Basicity (pKa) | Higher | Lower | The strong electron-withdrawing nature of the CF3 group reduces electron density on the nitrogen. |

| Aqueous Stability | Stable | Can be prone to hydrolysis (amines) | N-CF3 azoles exhibit greater aqueous stability than N-CF3 amines. |

Experimental Protocol: One-Pot N-Trifluoromethylation of a Secondary Amine

This protocol describes a robust and operationally simple method for the synthesis of N-trifluoromethyl amines from secondary amines, adapted from methodologies demonstrating high functional group tolerance.

Objective: To synthesize an N-trifluoromethylated derivative of a secondary amine for subsequent biological evaluation.

Materials:

-

Secondary amine (1.0 equiv)

-

Carbon Disulfide (CS2) (1.0 equiv)

-

Silver Fluoride (AgF) (4.5 equiv)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.5 equiv)

-

Ethyl Acetate (EA)

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (0.2 mmol, 1.0 equiv), ethyl acetate (2 mL), and DABCO (0.1 mmol, 0.5 equiv).

-

Formation of the Dithiocarbamate: Add carbon disulfide (0.2 mmol, 1.0 equiv) to the reaction mixture and stir at room temperature for 30 minutes.

-

Trifluoromethylation: Add silver fluoride (0.9 mmol, 4.5 equiv) to the flask.

-

Reaction Progression: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove insoluble silver salts. Wash the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure N-trifluoromethyl amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The success of the synthesis is validated at each stage. The formation of the dithiocarbamate intermediate can be monitored by TLC. The final product is rigorously characterized by spectroscopic methods to confirm its identity and purity, ensuring that the material used for biological testing is of high quality.

Visualizations

Impact of Trifluoromethylation on Amine Properties

Caption: The cascading effects of trifluoromethylating an amine on its properties and pharmacological outcomes.

General Workflow for Evaluation of Trifluoromethylated Amine Drug Candidates

Caption: A streamlined workflow for the development and evaluation of trifluoromethylated amine drug candidates.

Conclusion

The incorporation of trifluoromethyl groups into amine-containing molecules is a powerful and versatile strategy in modern drug design. The profound and predictable effects on lipophilicity, metabolic stability, and basicity provide medicinal chemists with a reliable method to overcome common challenges in drug development. By understanding the fundamental mechanisms through which trifluoromethylated amines exert their effects, researchers can more effectively design and optimize the next generation of therapeutic agents with improved efficacy and safety profiles.

The Biological Frontier of Fluorination: An In-depth Technical Guide to the Activity of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride Derivatives

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide delves into the biological activities of a specific class of fluorinated compounds: derivatives of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride. We will explore their potential as modulators of key neurological targets, grounded in the principles of structure-activity relationships (SAR) and supported by experimental evidence from related chemical scaffolds.

The core structure, characterized by a trifluoromethyl group and a fluorinated phenyl ring, presents a fascinating scaffold for probing biological systems. The trifluoromethyl group often enhances metabolic stability by blocking sites of oxidative metabolism, while the fluorine on the phenyl ring can modulate electronic properties and influence protein-ligand interactions. This strategic fluorination makes these derivatives promising candidates for targeting enzymes and receptors within the central nervous system (CNS).

Key Biological Target: Monoamine Oxidase (MAO)

A primary and well-documented target for phenylethylamine derivatives is monoamine oxidase (MAO), a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAO can lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Structure-Activity Relationship (SAR) Insights from N-Arylated Heliamine Analogues

While direct and extensive SAR studies on a broad series of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine derivatives are not widely published, valuable insights can be gleaned from structurally related compounds. A study on N-arylated heliamine analogues, which share a core phenylethylamine-like structure, provides a compelling case for the potential of N-substituted derivatives of our target scaffold as MAO inhibitors.[1]

In this study, a series of N-arylated heliamine derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B.[1] The introduction of various substituted phenyl groups on the nitrogen atom of the heliamine core led to the identification of potent and selective MAO-B inhibitors.[1]

| Compound ID | N-Aryl Substituent | hMAO-B IC50 (µM) | Selectivity for MAO-B |

| 4h | 4-formylphenyl | 1.55 | Selective |

| 4i | 4-fluorophenyl | 13.5 | Selective |

| 4j | 3,5-difluorophenyl | 5.08 | Selective |

| Heliantine (parent) | - | >100 | - |

| Safinamide (control) | - | - | Selective MAO-B Inhibitor |

| Lazabemide (control) | - | - | Selective MAO-B Inhibitor |

Data synthesized from the study on N-arylated heliamine analogues.[1]

Notably, the derivative with a 4-fluorophenyl substituent on the nitrogen (4i ) exhibited significant inhibitory activity against hMAO-B with an IC50 of 13.5 µM and was selective over hMAO-A (IC50 > 100 µM).[1] This finding is highly relevant as it demonstrates that the N-(4-fluorophenyl) moiety can confer potent and selective MAO-B inhibitory activity. This suggests that N-alkylation or N-arylation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine could be a fruitful strategy for developing novel MAO-B inhibitors.

The study also employed molecular docking to understand the binding interactions. The N-arylated derivatives were found to fit well into the active site of hMAO-B, with the substituted aryl ring occupying a hydrophobic pocket.[1] This provides a rational basis for the observed activity and a predictive model for designing further derivatives.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments. These protocols are based on established procedures in the field and are designed to be self-validating.

Synthesis of N-Substituted 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Derivatives

The synthesis of N-substituted derivatives can be achieved through various standard organic chemistry reactions. A common and effective method is reductive amination.

Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add a dehydrating agent, such as sodium sulfate or magnesium sulfate, to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized derivatives against MAO-A and MAO-B can be determined using a fluorometric assay.

Protocol: Fluorometric MAO Inhibition Assay

-

Reagents and Buffers:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Amplex® Red reagent (a sensitive fluorogenic substrate).

-

Horseradish peroxidase (HRP).

-

A suitable MAO substrate (e.g., p-tyramine).

-

Phosphate buffer (pH 7.4).

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, Amplex® Red reagent, HRP, and the test compound at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) and the substrate.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Caption: Conceptual diagram of structure-activity relationships.

Potential as Dopamine Reuptake Inhibitors

Beyond MAO inhibition, fluorinated phenylethylamine derivatives are also being investigated as potential dopamine transporter (DAT) inhibitors. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Inhibitors of DAT can increase synaptic dopamine levels and have therapeutic potential for conditions such as ADHD and as treatments for substance abuse.

A study on chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines demonstrated that specific stereoisomers of these fluorinated compounds exhibit high affinity and selectivity for the DAT.[2] This highlights the importance of stereochemistry in the design of DAT inhibitors and suggests that chiral derivatives of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine could also be potent and selective DAT ligands.

Future Directions and Conclusion

The derivatives of this compound represent a promising class of compounds for the development of novel CNS-active agents. The existing evidence, particularly from structurally related scaffolds, strongly suggests their potential as selective MAO-B inhibitors.

Future research should focus on the systematic synthesis and evaluation of a library of N-substituted derivatives to establish a comprehensive structure-activity relationship. Key areas of exploration should include:

-

Varying N-substituents: Investigating a range of alkyl, aryl, and heterocyclic substituents to probe the steric and electronic requirements of the target binding sites.

-

Chiral Synthesis and Evaluation: Synthesizing and testing individual enantiomers, as biological targets are often stereoselective.

-

Broader Pharmacological Profiling: Screening derivatives against a panel of CNS targets, including other monoamine transporters and receptors, to assess their selectivity and identify potential off-target effects.

-

In Vivo Studies: Advancing lead compounds to in vivo models to evaluate their pharmacokinetic properties, brain penetration, and efficacy in relevant disease models.

References

-

Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. (URL: [Link])

-

Synthesis and monoamine oxidase inhibitory activities of some 3-(4-fluorophenyl)-5-aryl-n-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives. (URL: [Link])

-

Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (URL: [Link])

Sources

- 1. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

In the landscape of modern drug discovery and development, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these critical reagents, 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS: 1184980-60-6) has emerged as a valuable intermediate for synthesizing complex therapeutic agents. Its dual-fluorinated structure presents unique synthetic opportunities but also demands a nuanced understanding of its handling and safety profile.

This technical guide is designed for the hands-on researcher and drug development professional. Moving beyond a mere checklist of safety procedures, this document provides a deep dive into the rationale behind each recommendation, grounding every protocol in the principles of chemical reactivity and risk mitigation. Our objective is to empower scientists with the knowledge to not only handle this compound safely but to use it effectively and with confidence.

Part 1: Compound Profile and Hazard Analysis

A foundational understanding of a chemical's intrinsic properties is the bedrock of any robust safety protocol. It allows for the anticipation of potential hazards rather than merely reacting to them.

Physicochemical Characteristics

The properties of this white crystalline powder are significantly influenced by the electron-withdrawing trifluoromethyl group and the phenyl-bound fluorine atom.

| Property | Value / Description | Significance in the Laboratory |

| CAS Number | 1184980-60-6[1][2] | The universal identifier for ensuring the correct substance is being handled and researched. |

| Molecular Formula | C₈H₈ClF₄N | Essential for stoichiometric calculations in synthetic protocols. |

| Molecular Weight | 229.61 g/mol [3] | Critical for the accurate preparation of solutions and determination of molar equivalents. |

| Appearance | White to off-white crystalline powder | A key indicator of purity. Any deviation may signal contamination or degradation. |

| Storage | Store at room temperature in an inert atmosphere, keep dry and cool.[2] | Highlights its stability under standard conditions but sensitivity to moisture and air over time. |

Hazard Identification and Toxicological Insights

This compound is classified as hazardous. The primary risks are associated with its irritant properties upon direct contact or inhalation.

Globally Harmonized System (GHS) Classification:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Signal Word: Danger [1]

Part 2: A Proactive Framework for Safe Handling and Use

A truly effective safety system is one that is self-validating, where each step from receiving to disposal is designed to prevent and control potential exposures.

Risk Assessment: The Cornerstone of Laboratory Safety

Before any work begins, a thorough risk assessment must be conducted. This process involves identifying the hazards, evaluating the potential for exposure based on the planned experimental procedure, and implementing control measures.

Caption: A logical workflow for conducting a chemical risk assessment for this compound.

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions and administrative procedures over sole reliance on personal protective equipment.

-

Primary Engineering Control: All manipulations of the solid compound that could generate dust, including weighing and transferring, must be performed inside a certified chemical fume hood.[4] This is the most critical step in preventing respiratory exposure.

-

Administrative Controls:

-

Develop a standard operating procedure (SOP) specific to the use of this compound.

-

Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP and this guide.

-

Clearly demarcate areas where this compound is stored and handled.

-

Maintain an up-to-date chemical inventory.

-

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is not a substitute for robust engineering controls but is a mandatory final layer of protection.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times. When there is a heightened risk of splashing (e.g., during solution transfer or reaction workup), a face shield must be worn in addition to goggles.

-

Hand Protection: Nitrile gloves are the recommended minimum. For prolonged handling or larger quantities, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.

-

Body Protection: A long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned. For larger-scale work, a chemically resistant apron provides an additional layer of protection.

-

Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is required. All respirator use must be in accordance with a formal respiratory protection program.

Part 3: In-Practice: Protocols and Emergency Procedures

This section translates safety theory into practical, actionable steps for common laboratory procedures and emergency preparedness.

Illustrative Experimental Protocol: Amide Coupling Reaction

The following protocol for a representative amide coupling demonstrates the integration of safety measures at each step. This is a generalized procedure and must be adapted to the specific requirements of your reaction.

Objective: To synthesize an amide by reacting this compound with an activated carboxylic acid.

Methodology:

-

Reagent Preparation (in Fume Hood):

-

Don all required PPE (goggles, lab coat, nitrile gloves).

-

Weigh the required mass of this compound onto weigh paper. Causality: Weighing in the hood contains any airborne powder.

-

Transfer the solid to an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

-

Reaction Setup:

-

Dissolve the amine hydrochloride in a suitable anhydrous solvent (e.g., Dichloromethane).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) dropwise to neutralize the hydrochloride and liberate the free amine. Causality: The hydrochloride salt is typically unreactive in amide coupling; the free amine is the active nucleophile. This step is often mildly exothermic and should be done with care.

-

In a separate flask, prepare the activated carboxylic acid (e.g., as an acid chloride or using a coupling agent like HATU).

-

Slowly add the activated carboxylic acid solution to the stirring amine solution.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water or a mild aqueous acid.

-

Perform a liquid-liquid extraction to isolate the product. All transfers and separations should be done carefully to avoid splashes.

-

-

Purification and Isolation:

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Ensure the evaporator's cold trap is functioning correctly to capture solvent vapors.

-

Purify the crude product, typically by column chromatography.

-

Spill Response Protocol

A swift and correct response to a spill is critical to prevent exposure and further contamination.

Caption: A clear, stepwise procedure for responding to a solid spill of the target compound.

Waste Disposal: A Critical Final Step

As a halogenated organic compound, all waste streams containing this compound must be treated as hazardous.

-

Segregation: Maintain a dedicated, labeled waste container for "Halogenated Organic Waste."[5][6] Do not mix with non-halogenated waste.

-

Solid Waste: Contaminated items such as gloves, weigh paper, and spill cleanup materials must be placed in a sealed, labeled solid waste container.

-

Liquid Waste: Reaction residues and solvent rinses should be collected in a compatible, sealed container for halogenated liquid waste.[5]

-

Container Rinsing: The first rinse of any container that held the compound must be collected as hazardous waste. For highly toxic materials, the first three rinses should be collected.[7]

-

Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never dispose of this compound down the drain or in the regular trash.

Conclusion

This compound is a potent synthetic tool, and like any specialized instrument, it requires skillful and knowledgeable handling. By internalizing the principles of risk assessment, consistently applying engineering and personal protective controls, and adhering to rigorous protocols for use and disposal, researchers can confidently harness its synthetic potential. A culture of safety is not a barrier to discovery; it is the foundation upon which robust and reproducible science is built.

References

- Chemical Label: 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride.Source: Chemical Supplier Label Information.

-

Proposal of a new risk assessment method for the handling of powders and nanomaterials. Source: Journal of Occupational Health. URL:[Link]

-

This compound Product Page. Source: African Rock Art (Chemical Supplier). URL:[Link]

-

How to Assess Chemical Hazards. Source: Envirofluid. URL:[Link]

-

This compound Product Page. Source: BIOFOUNT. URL:[Link]

-

Irritants and allergens. Source: OSHwiki, European Agency for Safety and Health at Work. URL:[Link]

-

Safety Data Sheet for 1-(2-Fluorophenyl)-1H-imidazol-2-amine. Source: Kishida Chemical Co., Ltd. URL:[Link]

-

Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Source: ResearchGate. URL:[Link]

-

A Practical Guide to Chemical Risk Assessment. Source: Occupational Hygiene. URL:[Link]

-

Chemical Risk Assessment. Source: Health and Safety Authority. URL:[Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: EPA NEPS. URL:[Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, Northwestern University. URL:[Link]

-

Chemical Waste Disposal Guidelines. Source: University of Toronto. URL:[Link]

- Process for the preparation of fluoro compounds from the corresponding amines.Source: Google Patents.

-

Halogenated Waste Classification. Source: University of Wisconsin-Milwaukee. URL:[Link]

-

New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Source: Nottingham ePrints. URL:[Link]

-

Hazardous Waste Disposal Guide. Source: Dartmouth College. URL:[Link]

-

Hazardous Materials Disposal Guide. Source: Nipissing University. URL:[Link]

-

Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Source: HIMS, University of Amsterdam. URL:[Link]

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. bio-fount.com [bio-fount.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. uakron.edu [uakron.edu]

- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

"literature review on trifluoro-1-phenylethanamine derivatives"

An In-depth Technical Guide to the Synthesis and Application of 2,2,2-Trifluoro-1-phenylethanamine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2,2,2-trifluoro-1-phenylethanamine scaffold represents a cornerstone in modern medicinal chemistry and asymmetric synthesis. The strategic incorporation of a trifluoromethyl (CF₃) group onto the benzylic amine framework imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated basicity. These attributes make its derivatives highly sought-after as chiral building blocks for pharmaceuticals, versatile chiral resolving agents, and sophisticated ligands in asymmetric catalysis. This technical guide provides an in-depth exploration of the synthesis, resolution, and multifaceted applications of 2,2,2-trifluoro-1-phenylethanamine and its derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the Trifluoromethyl Group in Phenethylamines

The phenethylamine structure is a common motif in a vast array of psychoactive compounds and pharmaceuticals, primarily due to its ability to interact with monoamine neurotransmitter systems.[1] The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, has become a key strategy in drug design to fine-tune molecular properties for improved therapeutic outcomes.[2][3]

The CF₃ group is a powerful bioisostere for other chemical groups, such as the isopropyl or even chlorine atoms, yet it confers distinct advantages.[2][4] Its high electronegativity and the strength of the C-F bond (one of the strongest in organic chemistry) lead to:

-

Enhanced Metabolic Stability : The CF₃ group can block sites of metabolic oxidation, a common strategy for increasing a drug's half-life and reducing its required dosage.[2][3]

-

Increased Lipophilicity : The fluorinated moiety significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[5]

-

Modulation of Basicity : The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the adjacent amine, which can profoundly impact drug-receptor interactions and pharmacokinetic profiles.[5]

These properties have made trifluoromethylated compounds, including derivatives of 2,2,2-trifluoro-1-phenylethanamine, invaluable in the development of new chemical entities.[4] (S)-2,2,2-Trifluoro-1-phenylethanamine, in particular, serves as a crucial chiral building block for synthesizing active pharmaceutical ingredients (APIs) with precise stereochemical configurations.[6]

Synthetic and Chiral Resolution Methodologies

The synthesis of enantiomerically pure 2,2,2-trifluoro-1-phenylethanamine is of paramount importance. Both direct asymmetric synthesis and the resolution of racemic mixtures are widely employed strategies.

Racemic Synthesis via Reductive Amination

A common and high-yielding route to racemic 2,2,2-trifluoro-1-phenylethanamine involves the reductive amination of the corresponding ketone, 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, which uses ammonium formate as both the amine source and the reducing agent, is a robust one-pot method.[7]

Experimental Protocol: Leuckart-Wallach Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethanamine

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,2-trifluoroacetophenone (1.0 eq) and ammonium formate (3.0-4.0 eq).

-

Heating : Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis : After cooling to room temperature, add 10% aqueous hydrochloric acid (HCl) to the reaction mixture. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formamide.

-

Workup : Cool the mixture and transfer it to a separatory funnel. Wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone.

-

Basification & Extraction : Make the aqueous layer basic (pH > 10) by the slow addition of concentrated sodium hydroxide (NaOH) solution while cooling in an ice bath. Extract the liberated amine with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amine. Yields are typically in the range of 55-81%.[7]

Asymmetric Synthesis and Strategies for Chiral Purity

Achieving high enantiomeric purity is critical for pharmaceutical applications. Several robust methods exist, ranging from classical resolution to modern catalytic approaches.

Strategy 1: Chiral Resolution via Diastereomeric Salt Formation

This is a classical, industrially scalable method for separating enantiomers.[8] It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[8][9]

Commonly used resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[8] The choice of solvent and crystallization conditions is determined empirically to maximize the yield and enantiomeric excess (e.e.) of the desired diastereomeric salt.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Strategy 2: Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective method for separating enantiomers under mild conditions. Lipases are commonly used to catalyze the enantioselective acylation or alcoholysis of a derivative of the racemic amine. For example, Pseudomonas fluorescens lipase (Amano lipase AK) can resolve racemic 2,2,2-trifluoro-1-phenylethylamine via the enantioselective alcoholysis of its N-chloroacetyl derivative.[7]

In this process, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. The reacted and unreacted species can then be easily separated.

Experimental Protocol: Lipase-Catalyzed Resolution [7]

-

Substrate Preparation : Prepare the N-chloroacetamide of racemic 2,2,2-trifluoro-1-phenylethylamine by reacting it with chloroacetyl chloride.

-

Enzymatic Reaction : Dissolve the racemic N-chloroacetamide (1.0 eq) in a suitable organic solvent like diisopropyl ether. Add n-amyl alcohol (2.0-3.0 eq) and the lipase preparation (e.g., Pseudomonas fluorescens lipase).

-

Incubation : Stir the suspension at a controlled temperature (e.g., 40 °C) for a period determined by monitoring the conversion (typically 24-72 hours). The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

-

Separation : Filter off the enzyme. Separate the unreacted N-chloroacetamide from the n-amyl chloroacetate product by column chromatography.

-

Hydrolysis : Hydrolyze the separated, enantiomerically enriched N-chloroacetamide to recover the free amine. This method can achieve high enantioselectivity (E-values > 40).[7]

Strategy 3: Asymmetric Catalytic Synthesis

Directly synthesizing the desired enantiomer is often the most efficient approach. A powerful strategy involves the catalytic enantioselective isomerization of trifluoromethyl imines. Using a chiral organic catalyst, a prochiral imine can be converted into a chiral enamine, which then tautomerizes to the desired amine with high enantioselectivity.[10] This method avoids the 50% theoretical yield limit of classical resolution and can provide access to both aryl and alkyl trifluoromethylated amines in high enantiomeric purity.[10]

| Method | Principle | Typical Reagents/Catalysts | Advantages | Considerations |

| Diastereomeric Resolution | Separation of diastereomeric salts | Chiral acids (e.g., Tartaric acid, Mandelic acid)[8] | Scalable, robust, well-established | Limited to 50% theoretical yield per enantiomer, requires screening of agents and solvents |

| Enzymatic Resolution | Enantioselective enzyme catalysis | Lipases (Pseudomonas fluorescens, Candida antarctica)[7] | High selectivity, mild conditions, environmentally friendly | Limited to 50% theoretical yield, enzyme cost and stability |

| Asymmetric Isomerization | Catalytic conversion of prochiral imine | Chiral organic catalysts (e.g., chiral phosphoric acids, amines)[10] | High theoretical yield (>50%), direct access to enantiopure product | Catalyst development can be complex, substrate scope may be limited |

Applications in Medicinal Chemistry

The unique properties conferred by the CF₃ group make trifluoro-1-phenylethanamine derivatives prevalent in drug discovery.

As a Chiral Building Block in APIs

The enantiomers of 2,2,2-trifluoro-1-phenylethanamine are valuable starting materials for complex, multi-step syntheses of chiral drugs. The amine provides a stereochemically defined center from which the rest of the molecule can be constructed. While specific drug examples containing the exact parent scaffold are proprietary, the broader class of fluorinated amino compounds is found in numerous therapeutics, including anti-cancer and anti-infective agents.[4][11] The incorporation of this moiety can enhance binding affinity to biological targets, such as enzymes or receptors, by engaging in favorable hydrophobic interactions within protein pockets.[11]

Caption: Role of the CF₃-amine scaffold in drug-target binding.

Impact on Pharmacological Profile

The introduction of fluorine can significantly alter a drug's pharmacological profile. For amine-containing drugs, the CF₃ group's electron-withdrawing effect lowers the basicity of the nitrogen atom. This change can:

-

Reduce off-target interactions with physiological receptors that bind protonated amines (e.g., hERG channel), potentially lowering cardiotoxicity.

-

Modify the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Fine-tune the binding affinity for the intended target.

For instance, in the development of kinase inhibitors, adding a trifluoromethyl group has led to a significant increase in potency compared to non-fluorinated analogs.[4]

Applications in Asymmetric Synthesis

Beyond being a component of the final product, chiral 2,2,2-trifluoro-1-phenylethanamine is a powerful tool for inducing or determining chirality in other molecules.

Chiral Derivatizing Agent (CDA)

To determine the enantiomeric purity of a chiral compound (e.g., an alcohol or carboxylic acid), it can be reacted with an enantiomerically pure derivatizing agent like 2,2,2-trifluoro-1-phenylethylamine. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical and spectroscopic properties.

These diastereomeric amides or carbamates can be separated and quantified using standard chromatographic techniques (HPLC, GC). Crucially, they often exhibit distinct signals in NMR spectroscopy, particularly ¹⁹F NMR. The non-equivalence of the ¹⁹F NMR signals for the two diastereomers allows for a precise determination of the enantiomeric excess of the original compound.[7]

Chiral Auxiliary and Ligand Synthesis

The amine can be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved and can be recovered. Furthermore, derivatives of 2,2,2-trifluoro-1-phenylethanamine are used to synthesize more complex chiral ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions.

Conclusion and Future Outlook

The derivatives of 2,2,2-trifluoro-1-phenylethanamine stand as a testament to the power of fluorine in molecular design. The unique electronic and steric properties of the trifluoromethyl group provide chemists with a versatile tool to enhance the metabolic stability, bioavailability, and efficacy of drug candidates. The robust methodologies for both racemic synthesis and, more importantly, chiral resolution and asymmetric synthesis have made these compounds readily accessible for a wide range of applications.

Future research will likely focus on developing more efficient and direct catalytic asymmetric syntheses to avoid resolution steps altogether. Furthermore, as our understanding of drug-target interactions deepens, the rational incorporation of the trifluoro-1-phenylethanamine scaffold into novel therapeutic agents will continue to be a promising strategy in the ongoing quest for safer and more effective medicines.

References

- Popp, C., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

- Kato, K., et al. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Request PDF.

- Zhang, Y., et al. (2023). A Cu-promoted reaction of β-keto trifluoromethyl amines enabling stereoselective synthesis of trifluoromethylated aziridines. RSC Publishing.

- Popp, C., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

- Qiu, X., & Qing, F.-L. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications (RSC Publishing).

- Grygorenko, O. O., et al. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Unknown Source.

- Qiu, X., & Qing, F.-L. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate.

- Mykhailiuk, P. K. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing.

- Chaumont, H., et al. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.

- Huang, X., & Xu, K. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. PMC - NIH.

- Pirkle, W. H., & Hauske, J. R. (n.d.). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry - ACS Publications.

- MySkinRecipes. (n.d.). (S)-2,2,2-Trifluoro-1-phenylethanamine.

- Buchwald, S. L., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters - ACS Publications.

- Unknown Author. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- Unknown Author. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.

- Benchchem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.